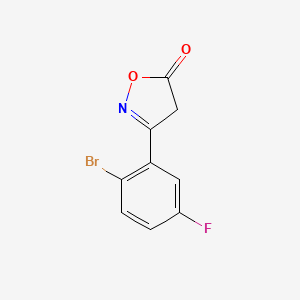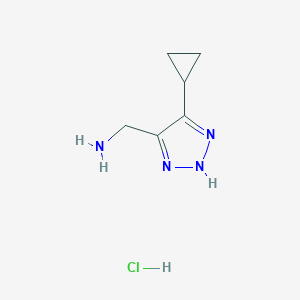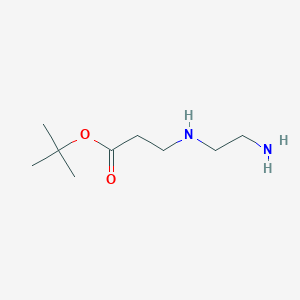
tert-Butyl (5-bromo-1H-indol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-1H-indol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to the 5-bromo-1H-indole core, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of n-BuLi as a base and DMF as an electrophile in anhydrous THF at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-bromo-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Oxidation and Reduction Reactions: The indole core can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom.
Oxidizing Agents: Such as mCPBA for oxidation reactions.
Reducing Agents: Such as NaBH4 for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole core .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (5-bromo-1H-indol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various indole-based compounds .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1H-indol-3-yl)carbamate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the tert-butyl carbamate group can influence the compound’s pharmacokinetic properties, enhancing its stability and bioavailability .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-5-bromoindole: Similar structure but lacks the carbamate group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a pyridine ring instead of an indole ring.
Uniqueness: tert-Butyl (5-bromo-1H-indol-3-yl)carbamate is unique due to its specific substitution pattern and the presence of both the tert-butyl carbamate and bromine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1H-indol-3-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-15-10-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3,(H,16,17) |
InChI Key |
CJCNSKGSPWEYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


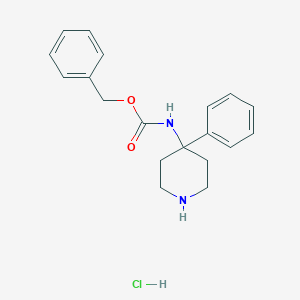
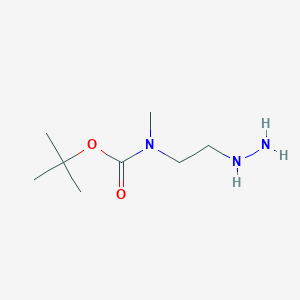
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
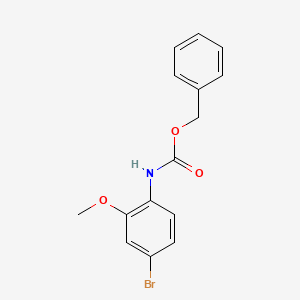


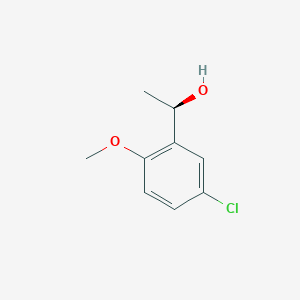
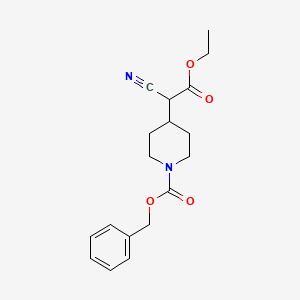
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
